Quinacrine dihydrochloride

Catalog No.
S548903
CAS No.
69-05-6
M.F
C23H30ClN3O
M. Wt
400.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinacrine dihydrochloride

CAS Number

69-05-6

Product Name

Quinacrine dihydrochloride

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine

Molecular Formula

C23H30ClN3O

Molecular Weight

400.0 g/mol

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)

InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Solubility

Slight
1g in 36 ml water
Slightly soluble in ethanol
Insoluble in alcohol, benzene, chloroform and ether
2.39e-03 g/L

Synonyms

Acrichine, Atabrine, Atebrin, Dihydrochloride, Quinacrine, Dimesylate, Quinacrine, Hydrochloride, Quinacrine, Mepacrine, Monoacetate, Quinacrine, Monohydrochloride, Quinacrine, Monomesylate, Quinacrine, Quinacrine, Quinacrine Dihydrochloride, Quinacrine Dihydrochloride, Dihydrate, Quinacrine Dihyrochloride, (R)-Isomer, Quinacrine Dihyrochloride, (S)-Isomer, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine, (+-)-Isomer, Quinacrine, (R)-Isomer, Quinacrine, (S)-Isomer

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Antiviral Properties:

Quinacrine has shown promising results in inhibiting the replication of various viruses, including:

  • SARS-CoV-2: Studies have demonstrated Quinacrine's ability to significantly reduce viral replication in cell cultures. Its mechanism of action involves raising the pH in acidic cellular compartments, hindering viral enzymes crucial for entry into host cells. Additionally, it can bind to viral RNA, further impeding its replication. [Source: ]
  • HIV: Research suggests Quinacrine might possess antiviral activity against HIV by interfering with its replication cycle.
  • Ebola virus: Studies indicate Quinacrine's potential to inhibit Ebola virus replication, highlighting its broad-spectrum antiviral capabilities. [Source: ]

Antiparasitic Effects:

While no longer a first-line treatment, Quinacrine has demonstrated effectiveness against certain parasitic infections:

  • Giardia lamblia: This intestinal parasite can cause giardiasis, and Quinacrine has been shown to be effective in its treatment. [Source: ]
  • Tapeworms: Quinacrine exhibits activity against various tapeworm species, although other medications are generally preferred due to their better safety profiles. [Source: ]

Immunomodulatory Potential:

Quinacrine's ability to modulate the immune system has made it a subject of research in various inflammatory conditions:

  • Lupus erythematosus: Studies suggest Quinacrine's efficacy in treating cutaneous lupus erythematosus, possibly by suppressing inflammatory pathways. [Source: ]
  • Rheumatoid arthritis: Research indicates Quinacrine's potential to alleviate symptoms of rheumatoid arthritis by modulating immune responses. [Source: ]

Other Areas of Investigation:

Beyond the aforementioned applications, Quinacrine is being explored in various research areas, including:

  • Cancer therapy: Studies are investigating Quinacrine's potential to target cancer cells through various mechanisms, including disrupting their DNA replication and inducing cell death. [Source: ]
  • Prion diseases: Research suggests Quinacrine might hold promise in treating prion diseases like Alzheimer's and Creutzfeldt-Jakob disease by interfering with the misfolding of prion proteins. [Source: ]

Quinacrine dihydrochloride is a chemical compound derived from acridine, known for its historical use as an antimalarial agent. It is characterized by its molecular formula C23H32Cl3N3OC_{23}H_{32}Cl_{3}N_{3}O and a molecular weight of approximately 472.93 g/mol. As an acidic salt of an amine, it exhibits weak acid properties and is soluble in water, making it accessible for various applications in both pharmaceutical and research settings .

While the exact mechanism for its antimalarial action is not fully understood, research suggests it disrupts parasite development by interfering with DNA replication []. Additionally, recent studies have shown promise for quinacrine dihydrochloride's anti-cancer properties. It may suppress the growth of cancer cells by inhibiting a protein complex called NF-κB and activating a tumor suppressor protein called p53, ultimately leading to cancer cell death [].

Typical of amine derivatives. It can act as a weak acid, neutralizing bases. The compound is known to undergo hydrolysis and can react with strong oxidizing agents, leading to the formation of potentially hazardous byproducts . When heated to decomposition, it emits toxic fumes, emphasizing the need for careful handling in laboratory environments .

The biological activity of quinacrine dihydrochloride is primarily attributed to its ability to intercalate with deoxyribonucleic acid (DNA), inhibiting transcription and translation processes. This mechanism is crucial for its antiparasitic effects, particularly against protozoan infections such as giardiasis. Additionally, quinacrine exhibits anti-inflammatory properties by inhibiting nuclear factor-kappaB (NF-kappaB), which plays a role in inflammatory responses. It has also been noted for its inhibitory effects on phospholipase A2, further contributing to its biological significance .

Quinacrine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzoic acid with p-anisidine in the presence of copper dust and potassium carbonate. This reaction yields intermediates that are subsequently processed to form quinacrine dihydrochloride through various purification steps, including crystallization . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Historically, quinacrine dihydrochloride was widely used as an antimalarial drug but has since been largely replaced by chloroquine due to efficacy concerns. Currently, it finds applications in:

  • Anthelmintic treatments: Used against parasitic worm infections.
  • Treatment of giardiasis: Effective against Giardia lamblia.
  • Research: Employed in cell biology experiments as an inhibitor of phospholipase A2 and for studying DNA interactions .

Quinacrine dihydrochloride has been studied for its interactions with various biological molecules. It binds strongly to DNA, affecting gene expression and cellular processes. Studies have shown that it can inhibit the activity of certain enzymes involved in lipid metabolism and inflammatory pathways. Its interaction with proteins involved in signaling pathways highlights its potential therapeutic roles beyond traditional uses .

Several compounds share structural similarities with quinacrine dihydrochloride, including:

Comparison Table

CompoundPrimary UseMechanism of ActionUnique Features
Quinacrine DihydrochlorideAntimalarial & AnthelminticDNA intercalation; phospholipase A2 inhibitionHistorical use; less common today
ChloroquineAntimalarialInhibits heme polymerizationMore effective than quinacrine
MepacrineAntimalarialSimilar to quinacrine; often used interchangeablyAlternative name for quinacrine
ProguanilAntimalarialInhibits folate synthesisWorks via a different mechanism

Quinacrine dihydrochloride's unique properties lie in its specific biological interactions and historical significance as an early treatment option for malaria and other parasitic infections. Its continued study may reveal new therapeutic potentials in modern medicine.

Physical Description

Solid

Color/Form

Bright yellow crystals

XLogP3

6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.2077403 g/mol

Monoisotopic Mass

399.2077403 g/mol

Heavy Atom Count

28

Melting Point

248-250 °C
Decomposes at 248 °C
Melting point: ca 250 °C /Hydrochloride/
248 - 250 °C

UNII

H0C805XYDE

Related CAS

130-42-7 (mono-hydrochloride)
316-05-2 (dimesylate)
6151-30-0 (di-hydrochloride, di-hydrate)
69-05-6 (di-hydrochloride)
78901-94-7 (monoacetate)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of giardiasis and cutaneous leishmaniasis and the management of malignant effusions.

Livertox Summary

Mepacrine (also known as quinacrine and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.

Drug Classes

Antimalarial Agents

Therapeutic Uses

Mesh Heading: Anticestodal agents, antimalarials, antinematodal agents, antineoplastic agents, enzyme inhibitors
THERAP CAT: Anthelmintic (Cestodes); antimalarial.
THERAP CAT (VET): Antiprotozoal, teniacide.
MEDICATION (VET): Protozoacide, anthelmintic. /Used/...with varying results against flukes & poor results in coccidiosis of cattle; good results against moniezia expansa & m benedini in sheep, & trichomoniasis in chickens, ducks, & geese; effective against "ich" parasite in fish tank...in exptl histoplasmosis... /Quinacrine hydrochloride/
For more Therapeutic Uses (Complete) data for QUINACRINE (11 total), please visit the HSDB record page.

Pharmacology

Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.

MeSH Pharmacological Classification

Anticestodal Agents

Mechanism of Action

The exact mechanism of antiparasitic action is unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA). Quinacrine does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action. Fluorescence studies using Giardia suggest that the outer membranes may be involved. Quinacrine inhibits succinate oxidation and interferes with electron transport. In addition, by binding to nucleoproteins, quinacrine suppress the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase.
Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase.
Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging.
Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes.
... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).

Pictograms

Irritant

Irritant

Other CAS

69-05-6

Absorption Distribution and Excretion

Absorbed rapidly from the gastrointestinal tract following oral administration.
Rapidly absorbed from the gastrointestinal tract following oral administration. Also rapidly absorbed after intrapleural administration.
Widely distributed; concentrates in the liver, spleen, lungs, and adrenal glands. Concentration in the liver may be 20,000 times that in the plasma. Also deposited in skin, fingernails, and hair. Cerebrospinal fluid (CSF) concentration are 1 to 5% of corresponding plasma level. Lowest concentrations are found in the brain, heart, skeletal muscles, and breast milk.
Less than 11% eliminated in the urine daily; acidification of urine increases urinary excretion of quinacrine by up to 14%; excreted slowly, significant amounts being excreted in the urine for 2 months or more after discontinuation of quinacrine. Small amounts also excreted in bile, sweat, and saliva.
Quinacrine crosses the placenta and concentrations of drugs in fetal tissue are similar to maternal concentrations.
A small amount of quinacrine is excreted in breast milk.

Metabolism Metabolites

Small amt of unchanged drug is eliminated (l-form; apparently d-form is metabolized completely) by man and other animals. Several metabolites have been found in small amt, but there is some disagreement as to their structure.
Mepacrine yields 6-chloro-9-(4-ethylamino-1-methylbutyl amino)-2-methoxyacridine in rabbits

Associated Chemicals

Quinacrine hydrochloride; 6151-30-0
Quinacrine methanesulfonate; 316-05-2

Wikipedia

Mepacrine

Drug Warnings

Quinacrine should not be given to pregnant women because drug readily passes placenta and reaches fetus.
Quinacrine crosses the placenta and reaches the fetal circulation. There is one case of possible renal agenesis and hydrocephalus in an infant, although normal pregnancies have been reported after quinacrine ingestion during the first 4 weeks of gestation. If possible, quinacrine treatment for giardiasis in asymptomatic pregnant women should be postponed until after delivery.
Quinacrine may cause vomiting in children due to its bitter taste. The tablets may be crushed and mixed with jam, honey, or chocolate syrup or put in empty gelatin capsules to mask the taste. Children also tolerate quinacrine less well than do adults.
Adverse effects of quinacrine in dosages used for the treatment of malaria include mild transient headache, dizziness, and GI disorders such as diarrhea, anorexia, nausea, abdominal cramps, and rarely, vomiting. Transient psychoses lasting 2 to 4 weeks have been reported in some patients receiving quinacrine.
For more Drug Warnings (Complete) data for QUINACRINE (18 total), please visit the HSDB record page.

Biological Half Life

5 to 14 days

Methods of Manufacturing

Prepared by condensing 1-diethylamino-4-aminopentane with 3,9-dichloro-7-methoxyacridine: F. Mietzsch, H. Mauss, German patents 553,072; 571,499 (1934); /corresponds to/ US 2,113,357 (1938 to Winthrop Chemical) ... Jensch, Eisleb, US 1,782,727 (1930); Schulemann et al., US 1,889,704 (1932).
Prepared by treating quinacrine base with methanesulfonic acid in alcoholic solution and precipitation methanesulfonate with ether. /Methanesulfonate/
2,4-Dichlorobenzoyl chloride + p-anisidine + 4-amino-1-diethylaminopentane (Friedel-Crafts acylation/amine formation/reductive amination)

General Manufacturing Information

Protolytic dissociation from heterocyclic ring nitrogen of chloroquine and quinacrine occurs over pH 6-12.

Analytic Laboratory Methods

TLC OF BASIC ORGANIC DRUGS. QUINACRINE IDENTIFIED BY FLUORESCENCE.
Method: AOAC 970.83; Procedure: fluorometric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/
Method: AOAC 944.15; Procedure: volumetric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/
Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm

Clinical Laboratory Methods

Analyte: quinacrine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 0.2 ng/mL

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F) in a light-resistant container, unless otherwise specified by manufacturer. Store in a tight container.

Interactions

Convulsive seizures have occurred in patients receiving quinacrine and corticosteroids concomitantly. /Quinacrine hydrochloride/
Concurrent use /of primaquine/ with quinacrine may inhibit the metabolism of primaquine or may displace if from tissue-binding sites, thereby increasing serum concentrations and potential toxicity of primaquine.
Aldehyde dehydrogenase may be inhibited by quinacrine, resulting in acummulation of acetaldehyde after alcohol ingestion and possibly "disulfram-like" reaction...

Stability Shelf Life

Sensitive to light. /Quinacrine hydrochloride/

Dates

Modify: 2023-09-13

Altered expression of ERK, Cytochrome-c, and HSP70 triggers apoptosis in Quinacrine-exposed human invasive ductal carcinoma cells

Angela Samanta, Angshuman Sarkar
PMID: 34243615   DOI: 10.1016/j.biopha.2021.111707

Abstract

Invasive ductal carcinoma (IDC) is the most recurrent cancer, accounting for 80% of all breast cancers worldwide. Originating from the milk duct, it eventually invades the fibrous tissue of the breast outside the duct, proliferation takes 1-2 months for each division. Quinacrine (QC), an FDA-approved small molecule, has been shown to have anti-cancer activity in numerous cancerous cell lines through diverse pathways; ultimately leading to cell death. Here, we have investigated the mode of action of QC in MCF7 cells. This study demonstrated the modulation of cellular cytoskeleton, such as the formation of distinct filopodial and lamellipodial structures and spikes, through the regulation of small-GTPases. We also observed that QC induces a signaling cascade by inducing apoptotic cell death by increasing ROS generation and altering HSP70 expression; which presumably involves ERK regulation. Our findings show that QC could be an attractive chemotherapeutic agent having a "shotgun" nature with potential of inducing different signaling pathways leading to apoptotic cell death. This opens new avenues for research on developing QC as an effective therapeutic agent for the treatment of invasive ductal carcinomas.


Intestinal giardiasis in children: Five years' experience in a reference unit

M F Ara-Montojo, J Bustamante, T Sainz, S Pérez, B Jiménez-Moreno, G Ruiz-Carrascoso, P Rodríguez-Molino, J Villota, M García-López-Hortenano, M J Mellado-Peña
PMID: 34020030   DOI: 10.1016/j.tmaid.2021.102082

Abstract

Giardiasis is highly prevalent in children and is often mildly symptomatic. First-line treatment is metronidazole, but treatment failure is not uncommon. We describe a paediatric series, to identify risk factors for treatment failure and to analyse the safety and effectiveness of other treatment strategies.
Retrospective observational study, including children diagnosed with giardiasis from 2014 to 2019. Diagnosis was based on direct visualisation by microscopy after concentration using an alcohol-based fixative, antigen detection and/or DNA detection by polymerase chain reaction in stool. Treatment failure was considered when GI was detected 4 weeks after treatment.
A total of 120 patients were included, 71.6% internationally adopted, median age 4.2 (2.3-7.3) years. Only 50% presented with symptoms, mainly diarrhoea (35%) and abdominal pain (14.1%); co-parasitism was frequent (45%). First-line treatment failure after a standard dose of metronidazole was 20%, lowering to 8.3% when a higher dose was administered (p < 0.001). Quinacrine was administered in 10 patients, with 100% effectiveness. Children <2 years were at higher risk of treatment failure (OR 3.49; 95% CI 1.06-11.53; p = 0.040).
In children with giardiasis, treatment failure is frequent, especially before 2 years of age. Quinacrine can be considered as a second-line treatment. After treatment, eradication should be confirmed.


Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH

Tomohisa Kitagawa, Atsushi Matsumoto, Ichiro Terashima, Yukifumi Uesono
PMID: 33775096   DOI: 10.1021/acs.jmedchem.0c02056

Abstract

Quinacrine (QC) and chloroquine (CQ) have antimicrobial and antiviral activities as well as antimalarial activity, although the mechanisms remain unknown. QC increased the antimicrobial activity against yeast exponentially with a pH-dependent increase in the cationic amphiphilic drug (CAD) structure. CAD-QC localized in the yeast membranes and induced glucose starvation by noncompetitively inhibiting glucose uptake as antipsychotic chlorpromazine (CPZ) did. An exponential increase in antimicrobial activity with pH-dependent CAD formation was also observed for CQ, indicating that the CAD structure is crucial for its pharmacological activity. A decrease in CAD structure with a slight decrease in pH from 7.4 greatly reduced their effects; namely, these drugs would inefficiently act on falciparum malaria and COVID-19 pneumonia patients with acidosis, resulting in resistance. The decrease in CAD structure at physiological pH was not observed for quinine, primaquine, or mefloquine. Therefore, restoring the normal blood pH or using pH-insensitive quinoline drugs might be effective for these infectious diseases with acidosis.


Nano-synergistic combination of Erlotinib and Quinacrine for non-small cell lung cancer (NSCLC) therapeutics - Evaluation in biologically relevant in-vitro models

Nishant S Kulkarni, Bhuvaneshwar Vaidya, Vivek Gupta
PMID: 33579503   DOI: 10.1016/j.msec.2021.111891

Abstract

Non-small cell lung cancer (NSCLC), pre-dominant subtype of lung cancer, is a global disorder affecting millions worldwide. One of the early treatments for NSCLC was use of a first-generation tyrosine kinase inhibitor, Erlotinib (Erlo). However, chronic exposure to Erlo led to development of acquired drug resistance (ADR) in NSCLC, limiting the clinical use of Erlo. A potential approach to overcome development of ADR is a multi-drug therapy. It has been previously reported that Erlo and Quinacrine (QA), an anti-malarial drug, can work synergistically to inhibit tumor progression in NSCLC. However, the combination failed at clinical stages, citing lack of efficacy. In this study, an effort has been made to improve the efficacy of Erlo-QA combination via development of nanoformulations, known to enhance therapeutic efficacy of potent chemotherapies. Synergy between Erlo and QA was measured via estimating the combination indices (CI). It was seen that established combination of nanoformulations (CI: 0.25) had better synergy than plain drug solutions (CI: 0.85) in combination. Following extensive in-vitro testing, data were simulated in biologically relevant 3D tumor models. Two tumor models were developed for extensive in-vitro testing, 3D-Spheroids grown in ultra-low attachment culture plates for efficacy evaluation and a 5D-spheroid model in 5D-sphericalplate with capability of growing 750 spheroids/well for protein expression analysis. Extensive studies on these models revealed that combination of Erlo and QA nanoformulations overall had a better effect in terms of synergy enhancement as compared to plain drug combination. Further, effect of combinatorial therapy on molecular markers was evaluated on 5D-Sphericalplate leading to similar effects on synergy enhancement. Results from present study suggests that combination of nanoformulations can improve the synergy between Erlo and QA while reducing the overall therapeutic dose.


Quinacrine as a potential treatment for COVID-19 virus infection

B Pineda, V Pérez de la Cruz, R Hernández Pando, J Sotelo
PMID: 33506949   DOI: 10.26355/eurrev_202101_24428

Abstract

A novel coronavirus named severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) is a current outbreak of infection termed Coronavirus Disease 2019 (COVID-19) by the World Health Organization (WHO). COVID-19 is currently a global pandemic that may cause close to half a billion deaths around the world. Until now, there is no effective treatment for COVID-19. Quinacrine (Qx) has been used since the 1930s as preventive antimalarial compound. It is a recognized small molecule inhibitor of RNA virus replication, with known anti-prion activity, and identified as a potent Ebola virus inhibitor both in vitro and in vivo. Recently, Qx has showed anti-SARS-CoV-2 activity. Herein, we review the potential mechanisms associated with quinacrine as an antiviral compound.


Comparison of chloroquine-like molecules for lysosomal inhibition and measurement of autophagic flux in the brain

Célia Fourrier, Valerie Bryksin, Kathryn Hattersley, Leanne K Hein, Julien Bensalem, Timothy J Sargeant
PMID: 33316543   DOI: 10.1016/j.bbrc.2020.12.008

Abstract

Measurement of autophagic flux in vivo is critical to understand how autophagy can be used to combat disease. Neurodegenerative diseases have a special relationship with autophagy, which makes measurement of autophagy in the brain a significant research priority. Currently, measurement of autophagic flux is possible through use of transgenic constructs, or application of a lysosomal inhibitor such as chloroquine. Unfortunately, chloroquine is not useful for measuring autophagic flux in the brain and the use of transgenic animals necessitates cross-breeding of transgenic strains and maintenance of lines, which is costly. To find a drug that could block lysosomal function in the brain for the measurement of autophagic flux, we selected compounds from the literature that appeared to have similar properties to chloroquine and tested their ability to inhibit autophagic flux in cell culture and in mice. These chemicals included chloroquine, quinacrine, mefloquine, promazine and trifluoperazine. As expected, chloroquine blocked lysosomal degradation of the autophagic protein LC3B-II in cell culture. Quinacrine also inhibited autophagic flux in cell culture. Other compounds tested were not effective. When injected into mice, chloroquine caused accumulation of LC3B-II in heart tissue, and quinacrine was effective at blocking LC3B-II degradation in male, but not female skeletal muscle. None of the compounds tested were useful for measuring autophagic flux in the brain. During this study we also noted that the vehicle DMSO powerfully up-regulated LC3B-II abundance in tissues. This study shows that chloroquine and quinacrine can both be used to measure autophagic flux in cells, and in some peripheral tissues. However, measurement of flux in the brain using lysosomal inhibitors remains an unresolved research challenge.


Undaria pinnatifida fucoidan nanoparticles loaded with quinacrine attenuate growth and metastasis of pancreatic cancer

Samar M Etman, Radwa A Mehanna, Amany Abdel Bary, Yosra S R Elnaggar, Ossama Y Abdallah
PMID: 33340624   DOI: 10.1016/j.ijbiomac.2020.12.109

Abstract

Pancreatic cancer is a devastating gastrointestinal tumor with limited Chemotherapeutic options. Treatment is restricted by its poor vascularity and dense surrounding stroma. Quinacrine is a repositioned drug with an anticancer activity but suffers a limited ability to reach tumor cells. This could be enhanced using nanotechnology by the preparation of quinacrine-loaded Undaria pinnatifida fucoidan nanoparticles. The system exploited fucoidan as both a delivery system of natural origin and active targeting ligand. Lactoferrin was added as a second active targeting ligand. Single and dual-targeted particles prepared through nanoprecipitation and ionic interaction respectively were appraised. Both particles showed a size lower than 200 nm, entrapment efficiency of 80% and a pH-dependent release of the drug in the acidic environment of the tumor. The anticancer activity of quinacrine was enhanced by 5.7 folds in dual targeted particles compared to drug solution with a higher ability to inhibit migration and invasion of cancer. In vivo, these particles showed a 68% reduction in tumor volume compared to only 20% for drug solution. In addition, they showed a higher animals' survival rate with no hepatotoxicity. Hence, these particles could be an effective option for the eradication of pancreatic cancer cells.


Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro

Mónica Salas Rojas, Raúl Silva Garcia, Estela Bini, Verónica Pérez de la Cruz, Juan Carlos León Contreras, Rogelio Hernández Pando, Fernando Bastida Gonzalez, Eduardo Davila-Gonzalez, Mario Orozco Morales, Armando Gamboa Domínguez, Julio Sotelo, Benjamín Pineda
PMID: 33477376   DOI: 10.3390/v13010121

Abstract

Quinacrine (Qx), a molecule used as an antimalarial, has shown anticancer, antiprion, and antiviral activity. The most relevant antiviral activities of Qx are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA. Moreover, Qx has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response. The aim of this study was to evaluate the potential antiviral effect of Qx against denominated severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection in Vero E6 cells. The cytotoxicity of Qx in Vero E6 cells was determined by the MTT assay. Afterwards, Vero E6 cells were infected with SARS-CoV-2 at different multiplicities of infections (MOIs) of 0.1 and 0.01 in the presence of Qx (0-30 µM) to determinate the half maximal effective concentration (EC
). After 48 h, the effect of Qx against SARS-CoV-2 was assessed by viral cytotoxicity and viral copy numbers, the last were determined by digital real-time RT-PCR (ddRT-PCR). Additionally, electron and confocal microscopy of Vero E6 cells infected and treated with Qx was studied. Our data show that Qx reduces SARS-CoV-2 virus replication and virus cytotoxicity, apparently by inhibition of viral ensemble, as observed by ultrastructural images, suggesting that Qx could be a potential drug for further clinical studies against coronavirus disease 2019 (COVID-19) infection.


The Repurposed Drugs Suramin and Quinacrine Cooperatively Inhibit SARS-CoV-2 3CL

Raphael J Eberle, Danilo S Olivier, Marcos S Amaral, Ian Gering, Dieter Willbold, Raghuvir K Arni, Monika A Coronado
PMID: 34068686   DOI: 10.3390/v13050873

Abstract

Since the first report of a new pneumonia disease in December 2019 (Wuhan, China) the WHO reported more than 148 million confirmed cases and 3.1 million losses globally up to now. The causative agent of COVID-19 (SARS-CoV-2) has spread worldwide, resulting in a pandemic of unprecedented magnitude. To date, several clinically safe and efficient vaccines (e.g., Pfizer-BioNTech, Moderna, Johnson & Johnson, and AstraZeneca COVID-19 vaccines) as well as drugs for emergency use have been approved. However, increasing numbers of SARS-Cov-2 variants make it imminent to identify an alternative way to treat SARS-CoV-2 infections. A well-known strategy to identify molecules with inhibitory potential against SARS-CoV-2 proteins is repurposing clinically developed drugs, e.g., antiparasitic drugs. The results described in this study demonstrated the inhibitory potential of quinacrine and suramin against SARS-CoV-2 main protease (3CL
). Quinacrine and suramin molecules presented a competitive and noncompetitive inhibition mode, respectively, with IC
values in the low micromolar range. Surface plasmon resonance (SPR) experiments demonstrated that quinacrine and suramin alone possessed a moderate or weak affinity with SARS-CoV-2 3CL
but suramin binding increased quinacrine interaction by around a factor of eight. Using docking and molecular dynamics simulations, we identified a possible binding mode and the amino acids involved in these interactions. Our results suggested that suramin, in combination with quinacrine, showed promising synergistic efficacy to inhibit SARS-CoV-2 3CL
. We suppose that the identification of effective, synergistic drug combinations could lead to the design of better treatments for the COVID-19 disease and repurposable drug candidates offer fast therapeutic breakthroughs, mainly in a pandemic moment.


Effects of Quinacrine on Expression of Hippo signaling Pathway Components (LATS1, LATS2, and YAP) in Human Breast Cancer Stem Cells

Soroush Darbankhales, Reza Mirfakhraie, Hossein Ghahremani, Mohsen Asadolahi, Kobra Saket-Kisomi, Lily Safakish, Sepideh Darbeheshti, Zahra Ganjkhanlou, Siamak Salami, Majid Sirati-Sabet
PMID: 33247672   DOI: 10.31557/APJCP.2020.21.11.3171

Abstract

The Hippo signaling pathway has important role in the pathogenesis of some tumors. Breast cancer is the most prevalent cancer among females in the world. In recent years, various articles referred to inhibiting effect of quinacrine, a derivative of 9-aminoacridine, on the growth of several types of cancer cells. In this study, we evaluated the effect of quinacrine on expression of LATS1, LATS2, and YAP genes of the Hippo signaling pathway and YAP level in human breast cancer stem cells (MDA-MB 231 cell line). This cell line of breast cancer expresses the triple negative characteristics.
MDA-MB 231 cells was treated with 0.5 µM of quinacrine for 3 days. The dose was selected using MTT assays. The expression of genes was quantified by Real-time PCR. The protein expression was performed by Western blotting. Significance of observations were checked by means of Mann-Whitney test using p.


Explore Compound Types